molecular formula C12H9NO6 B1672151 Inhibidor de GRK2 CAS No. 24269-96-3

Inhibidor de GRK2

Número de catálogo: B1672151
Número CAS: 24269-96-3
Peso molecular: 263.2 g/mol
Clave InChI: YDJPHSNZGRVPCK-NSCUHMNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The betaARK1 Inhibitor, also known as the beta-Adrenergic Receptor Kinase 1 inhibitor, is a selective inhibitor for the β-Adrenergic Receptor Kinase 1 . It has a CAS Number of 24269-96-3 and is soluble in DMSO up to 10 mM . It is a putative cardioprotective agent .


Chemical Reactions Analysis

The betaARK1 Inhibitor is involved in the inhibition of the β-Adrenergic Receptor Kinase 1 . It does not have inhibitory activity against protein kinase A (PKA) and is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM .


Physical and Chemical Properties Analysis

The betaARK1 Inhibitor is a solid substance that is synthetically produced . . It is soluble in DMSO up to 10 mM .

Aplicaciones Científicas De Investigación

Enfermedades Cardiovasculares

Se ha encontrado que los inhibidores de GRK2 son útiles en el tratamiento de enfermedades cardiovasculares . La disfunción de GRK2 está asociada con múltiples enfermedades, incluidas enfermedades cardiovasculares como la hipertensión y la insuficiencia cardíaca . Los sustratos específicos de GRK2 son herramientas útiles para investigar las diversas vías de señalización intracelular reguladas por GRK2 y también para desarrollar inhibidores específicos de GRK2 como fármacos candidatos .

Enfermedades Metabólicas

Se ha encontrado que los inhibidores de GRK2 desempeñan un papel en las enfermedades metabólicas . La disfunción de GRK2 está asociada con enfermedades metabólicas como la obesidad y la enfermedad del hígado graso no alcohólico . La inhibición selectiva de la cinasa potencia la señalización de la insulina tanto in vitro como in vivo, lo que sugiere que GRK2 media la resistencia a la insulina adrenérgica, mientras que su inhibición aumenta la sensibilidad a la insulina .

Cáncer

Los inhibidores de GRK2 tienen aplicaciones potenciales en la investigación del cáncer . La disfunción de GRK2 está asociada con varios tipos de cáncer . El desarrollo de inhibidores específicos de GRK2 podría proporcionar un nuevo enfoque para el tratamiento del cáncer .

Enfermedades Cerebrales

Los inhibidores de GRK2 se están estudiando por sus posibles aplicaciones en enfermedades cerebrales . La disfunción de GRK2 está asociada con enfermedades cerebrales como la enfermedad de Alzheimer . El desarrollo de inhibidores específicos de GRK2 podría proporcionar un nuevo enfoque para el tratamiento de estas enfermedades .

Enfermedades Fibroticas

Se ha encontrado que los inhibidores de GRK2 son un objetivo terapéutico potencial en enfermedades fibroticas . GRK2 regula numerosas vías de señalización en condiciones fisiopatológicas correlacionadas con enfermedades fibroticas . Tiene diversos efectos sobre el crecimiento y la apoptosis de diferentes células, la respuesta inflamatoria y la deposición de matriz extracelular, que son esenciales en la progresión de la fibrosis orgánica .

Artritis Reumatoide

Dirigirse a la actividad de GRK2 es una estrategia viable para inhibir la infiltración de macrófagos, ofreciendo una forma distinta de controlar la inflamación articular y la angiogénesis de la artritis reumatoide .

Insuficiencia Cardiaca

Se ha demostrado que la inhibición de betaARK1 mejora la función miocárdica y "rescata" varios modelos animales de insuficiencia cardíaca . La sobreexpresión del inhibidor de betaARK1 resultó en una prolongación notable en la supervivencia y una mejor función cardíaca en un modelo de ratón de cardiomiopatía severa .

Cardiomiopatía Dilatada

La inhibición de betaARK1 restaura la respuesta bioquímica deteriorada del receptor beta-adrenérgico pero no rescata la cardiomiopatía inducida por CREB (A133) . Esto sugiere que la restauración de la señalización betaAR no es suficiente para prevenir el desarrollo y la progresión de todas las formas de insuficiencia cardíaca .

Mecanismo De Acción

Target of Action

The primary target of the GRK2 Inhibitor, also known as the betaARK1 Inhibitor, is the G Protein-Coupled Receptor Kinase 2 (GRK2) . GRK2 is a central signaling node involved in the modulation of many G Protein-Coupled Receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . It specifically phosphorylates agonist-activated GPCRs .

Mode of Action

The GRK2 Inhibitor interacts with its target by inhibiting the kinase activity of GRK2 . This inhibition prevents the phosphorylation of GPCRs by GRK2, which in turn prevents the binding of β-arrestin proteins to GPCRs, a process termed desensitization . This allows for continued interaction of GPCRs with G proteins, thus prolonging the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of GRK2 affects several biochemical pathways. GRK2 is involved in the regulation of an enormous range of both GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . For instance, GRK2 promotes ERK1/2 phosphorylation, while ERK1/2 inhibits GRK2 phosphorylation . Moreover, GRK2 and NF-κB can advance their activation through each other .

Pharmacokinetics

For instance, a highly potent and selective GRK2 inhibitor called 14as has an IC50 for GRK2 of 30 nM, shows more than 230-fold selectivity over GRK1, GRK5, PKA, and ROCK1 .

Result of Action

The inhibition of GRK2 has several molecular and cellular effects. It has been reported to be enhanced in patients or in preclinical models of several relevant pathological situations, such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or non-alcoholic fatty liver disease (NAFLD), and to contribute to disease progression by a variety of mechanisms related to its multifunctional roles .

Action Environment

It is known that the effectiveness of these inhibitors can be influenced by the physiological state of the patient, including the presence of diseases such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or nafld .

Análisis Bioquímico

Biochemical Properties

The GRK2 inhibitor plays a significant role in biochemical reactions. It interacts with GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . The GRK2 inhibitor specifically phosphorylates agonist-activated GPCRs . This phosphorylation promotes the binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins .

Cellular Effects

The GRK2 inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the regulation of an enormous range of both GPCRs and non-GPCR substrates .

Molecular Mechanism

The GRK2 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to GPCRs and inhibits further interactions with G proteins, a process termed desensitization . This leads to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades based on β-arrestin-orchestrated signalosomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the GRK2 inhibitor change over time. It has been observed that GRK2 levels and activity are enhanced in preclinical models of several relevant pathological situations

Dosage Effects in Animal Models

The effects of the GRK2 inhibitor vary with different dosages in animal models. For instance, one study found that co-treatment with clonidine and a GRK2 inhibitor prevented rebound hypertension and endothelial dysfunction after withdrawal in diabetes .

Metabolic Pathways

The GRK2 inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, upregulation of GRK2 impaired ISO-mediated mitochondrial functional responses, which is important for metabolic adaptations in pathological conditions .

Transport and Distribution

The GRK2 inhibitor is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . For instance, PGE2 activates the EP4/AC/cAMP/PKA pathway, which mediates GRK2 translocation to the cell membrane .

Subcellular Localization

The subcellular localization of the GRK2 inhibitor and its effects on activity or function are significant. For example, GRK2 localizes to mitochondria and regulates mitochondrial function

Propiedades

IUPAC Name

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPHSNZGRVPCK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
betaARK1 Inhibitor
Reactant of Route 2
betaARK1 Inhibitor
Reactant of Route 3
Reactant of Route 3
betaARK1 Inhibitor
Reactant of Route 4
Reactant of Route 4
betaARK1 Inhibitor
Reactant of Route 5
Reactant of Route 5
betaARK1 Inhibitor
Reactant of Route 6
betaARK1 Inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.